

o-Xylene chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: ***o-Xylene***

Cat. No.: **B151617**

[Get Quote](#)

An In-depth Technical Guide to **o-Xylene**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-xylene (o-xylene), systematically named 1,2-dimethylbenzene, is an aromatic hydrocarbon consisting of a benzene ring with two adjacent methyl groups.^{[1][2]} It is a constitutional isomer of meta-xylene and para-xylene and is found naturally in petroleum and coal tar.^{[1][3]} A colorless, flammable liquid with a characteristic sweet odor, **o-xylene** serves as a crucial raw material in the chemical industry, primarily for the production of phthalic anhydride, a precursor to plasticizers, dyes, and resins.^{[1][3][4]} It is also utilized as a solvent in various industrial applications, including paints, lacquers, and adhesives.^[4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, reactivity, and key experimental protocols related to **o-xylene**.

Chemical Structure and Identification

o-Xylene's structure features two methyl groups substituted on adjacent carbon atoms of a benzene ring. This "ortho" configuration distinguishes it from its meta (1,3) and para (1,4) isomers.

- IUPAC Name: 1,2-Dimethylbenzene^{[4][5]}
- Molecular Formula: C₈H₁₀^{[4][6]}

- CAS Number: 95-47-6[3][6]
- Synonyms: o-Xylol, 2-Methyltoluene, Orthoxylene[5][6][7]

Physicochemical Properties

The physical and chemical characteristics of **o-xylene** are summarized in the table below. It is a flammable, colorless liquid that is miscible with many organic solvents but has very low solubility in water.[1][3]

Property	Value	Source(s)
Molecular Weight	106.17 g/mol	[6][8]
Appearance	Colorless liquid	[1][3][7]
Odor	Aromatic, sweet	[3][5][7]
Melting Point	-25.2 °C (-13.4 °F)	[4]
Boiling Point	144.4 °C (291.9 °F)	[1][4]
Density	0.880 g/mL at 20 °C	[1][4][7]
Vapor Pressure	7 mmHg at 20°C	[7]
Vapor Density	3.66 (Air = 1)	[5]
Solubility in Water	0.02% (Insoluble)	[1][7]
Log P (Octanol/Water)	3.12	[8]
Refractive Index (n ²⁰ /D)	1.505	[3]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **o-xylene**.

Spectroscopic Data	Characteristic Peaks / Information	Source(s)
¹ H NMR	Due to symmetry, shows signals for two types of aromatic protons and one type of methyl proton.	[9][10]
¹³ C NMR	Shows four distinct signals due to molecular symmetry: two for the methyl-substituted aromatic carbons, two for the unsubstituted aromatic carbons, and one for the methyl carbons.	[9][10]
IR Spectrum	Key absorptions include C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).	[11][12][13]
UV-Vis Absorbance	Excitation peak at 263 nm.	[11][14]
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 106.	[9]

Reactivity and Chemical Properties

o-Xylene's reactivity is centered on its benzene ring and the two methyl groups.

- Oxidation: The most significant industrial reaction of **o-xylene** is its catalytic oxidation to produce phthalic anhydride.[1][3] This reaction is a cornerstone of the polymer and dye industries.
- Halogenation: The methyl groups are susceptible to free-radical halogenation. For instance, treatment with bromine (Br₂) can yield xylylene dibromide.[1]
- Nitration: Electrophilic aromatic substitution, such as nitration with a mixture of nitric and sulfuric acids, yields a mixture of 3-nitro-**o-xylene** and 4-nitro-**o-xylene**.[15][16]

- Stability: **o-Xylene** is stable under normal conditions but is incompatible with strong oxidizing agents.[3][8]

Key Experimental Protocols

Synthesis Protocol: Nitration of o-Xylene (Batch Procedure)

This protocol describes the electrophilic nitration of **o-xylene** to produce nitro-**o-xylene** isomers. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

- o-Xylene** (53 g, 500 mmol)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%) (63 g)
- Fuming Nitric Acid (FNA) (37 g, 600 mmol)
- Ice water
- Brine solution
- 250 mL round-bottom flask with a mechanical stirrer
- Dropping funnel
- Ice bath

Procedure:

- Add **o-xylene** (53 g) to a 250 mL round-bottom flask equipped with a mechanical stirrer.
- Cool the flask to 15–20 °C using an ice bath.[15]
- In a separate beaker, carefully prepare the mixed acid by combining concentrated H_2SO_4 (63 g) with ice water (7 mL), and then slowly adding fuming nitric acid (37 g).[15]

- Add the prepared mixed acid dropwise to the stirred **o-xylene** in the flask over a period of one hour, ensuring the reaction temperature is maintained at 15–20 °C.[15]
- After the addition is complete, continue stirring the reaction mixture at 15–20 °C for an additional 30 minutes.[15]
- Transfer the reaction mixture to a separatory funnel and allow the layers to separate.
- Remove the lower aqueous layer. Wash the organic phase twice with 50 mL of water, followed by a wash with 50 mL of brine to remove residual water.[15]
- The resulting organic phase contains the product mixture of 3-nitro-**o-xylene** and 4-nitro-**o-xylene**, which can be analyzed and purified using techniques like gas chromatography and column chromatography.[15]

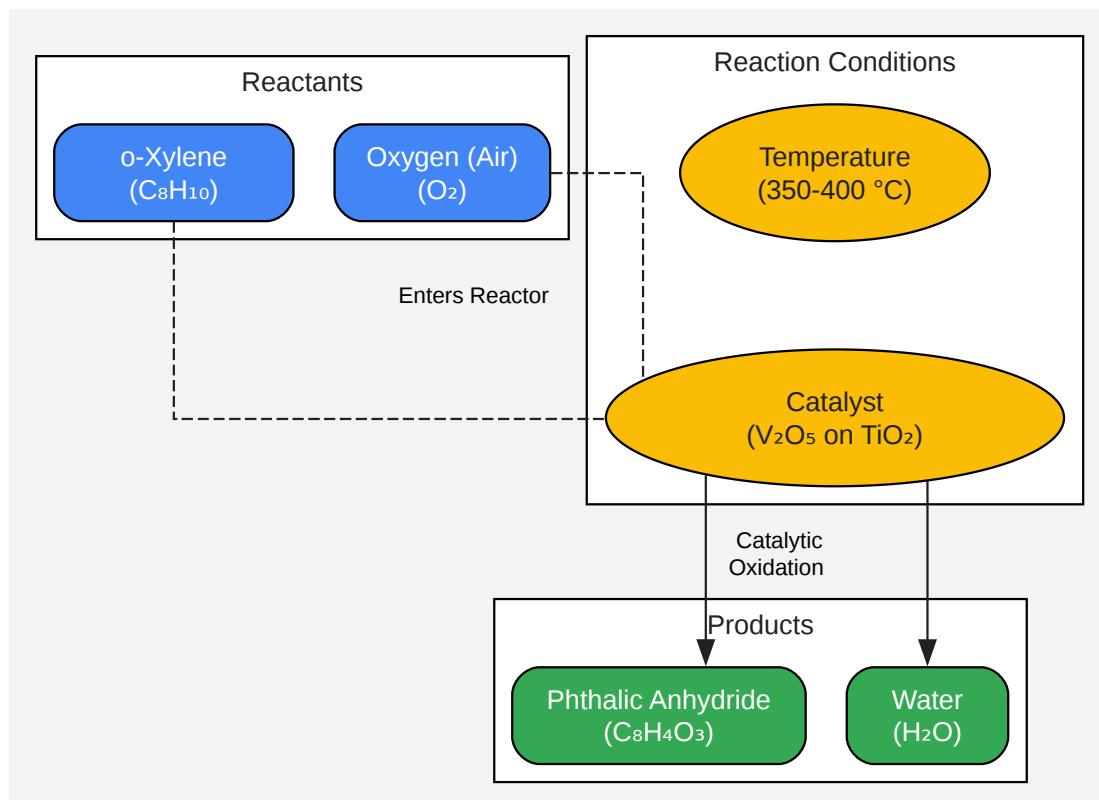
Analytical Protocol: Gas Chromatography (GC) for Impurity Analysis

This protocol outlines a standard method for analyzing the purity of **o-xylene** and identifying common hydrocarbon impurities.

Instrumentation & Conditions:

- Gas Chromatograph: Agilent 6820 GC system or equivalent.[17]
- Detector: Flame Ionization Detector (FID).[17][18]
- Column: Agilent CP-Wax 52 CB, 0.32 mm x 25 m, fused silica (df = 1.2 μ m).[18]
- Carrier Gas: Nitrogen (N₂).[17][18]
- Temperatures:
 - Injector: 250 °C[18]
 - Detector: 250 °C[18]
 - Oven: 100 °C (isothermal)[18]

- Injection:
 - Volume: 1.0 μL [\[17\]](#)
 - Mode: Split
 - Split Ratio: 100:1[\[17\]](#) or 20:1[\[18\]](#)


Procedure:

- Prepare a standard solution of **o-xylene** and known potential impurities (e.g., toluene, ethylbenzene, p-xylene, m-xylene).[\[18\]](#)
- Set up the GC instrument according to the conditions listed above.
- Inject 1.0 μL of the sample or standard into the GC.
- Initiate the run and record the chromatogram.
- Identify the peaks by comparing their retention times with those of the prepared standards. Common impurities will elute at characteristic times under these conditions.[\[18\]](#)
- Quantify the components by integrating the peak areas.

Mandatory Visualizations

Industrial Oxidation of o-Xylene

The primary industrial application of **o-xylene** is its vapor-phase catalytic oxidation to phthalic anhydride, a key intermediate for plasticizers.

[Click to download full resolution via product page](#)

Caption: Catalytic oxidation pathway of **o-xylene** to phthalic anhydride.

Safety and Handling

o-Xylene is a flammable liquid and poses several health hazards. It is crucial to handle it in accordance with good industrial hygiene and safety practices.[8]

Hazard Information	Details	Source(s)
Flammability	Flammable liquid and vapor.	[7][19]
Flash Point	25 °C (77 °F) - Closed Cup	[4]
Explosive Limits	LEL: 0.9%, UEL: 6.7%	[7][20]
Acute Toxicity	Harmful in contact with skin or if inhaled (Category 4). LD50 Oral (Rat): 3523 mg/kg.	[8][19][20]
Health Hazards	May be fatal if swallowed and enters airways (Aspiration Hazard). Causes skin and serious eye irritation. May cause respiratory irritation.	[8][19][20][21]
Handling	Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.	[8][19][20]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place designated as a flammables area.	[8][20]
Incompatibilities	Strong oxidizing agents, strong acids.	[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. o-Xylene - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. o-Xylene | 95-47-6 [chemicalbook.com]
- 4. adityadyechem.com [adityadyechem.com]
- 5. O-Xylene | C6H4(CH3)2 | CID 7237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. o-Xylene [webbook.nist.gov]
- 7. restoredcdc.org [restoredcdc.org]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Ortho-xylene [cms.gutow.uwosh.edu]
- 12. o-Xylene(95-47-6) IR Spectrum [chemicalbook.com]
- 13. o-Xylene [webbook.nist.gov]
- 14. Spectrum [O-Xylene] | AAT Bioquest [aatbio.com]
- 15. Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. gcms.cz [gcms.cz]
- 18. agilent.com [agilent.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [o-Xylene chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151617#o-xylene-chemical-structure-and-properties\]](https://www.benchchem.com/product/b151617#o-xylene-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com